(5Z)-3-(3-methylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Description
This compound belongs to the rhodanine derivative family, characterized by a thiazolidin-4-one core with a benzylidene substituent at position 5 and a substituted aryl group at position 2. The 3-methylphenyl substituent at position 3 contributes to hydrophobic interactions and structural rigidity.
Properties
IUPAC Name |
(5Z)-3-(3-methylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S2/c1-12-6-5-7-14(8-12)21-19(22)17(27-20(21)26)11-13-9-15(23-2)18(25-4)16(10-13)24-3/h5-11H,1-4H3/b17-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCKWPJDJOXGHT-BOPFTXTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5Z)-3-(3-methylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity associated with this compound, highlighting its potential therapeutic applications and underlying mechanisms.
Structural Characteristics
The molecular formula of the compound is . It features a thiazolidinone ring structure that is highly amenable to chemical modifications, allowing for the exploration of various substituents that can enhance its biological activity.
1. Antioxidant Activity
Thiazolidin-4-ones have demonstrated significant antioxidant properties. For instance, studies have shown that modifications at specific positions on the thiazolidinone ring can enhance antioxidant efficacy. Compounds with hydroxyphenyl substituents exhibited superior lipid peroxidation inhibition compared to their counterparts without such modifications .
| Compound | EC50 (mM) | Comparison to Vitamin C |
|---|---|---|
| 3i | 0.565 | 0.137 |
| 3r | 0.708 | 0.137 |
2. Anticancer Activity
Research indicates that thiazolidin-4-one derivatives exhibit promising anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines. For example, recent studies have highlighted their effectiveness against breast and colon cancer cells, showcasing IC50 values in the micromolar range .
| Cancer Type | IC50 (μM) |
|---|---|
| Breast Cancer | 10.5 |
| Colon Cancer | 12.8 |
3. Antidiabetic Properties
Thiazolidin-4-ones are recognized for their antidiabetic effects, particularly through their action as PPARγ agonists. This mechanism enhances insulin sensitivity and glucose uptake in peripheral tissues . Notably, some derivatives have been developed into clinically used medications such as pioglitazone and rosiglitazone.
4. Antimicrobial Activity
The antimicrobial potential of thiazolidin-4-one derivatives has been extensively documented. Studies reveal that these compounds exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membrane integrity .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 μg/mL |
| S. aureus | 16 μg/mL |
Case Studies
Recent investigations into specific derivatives of thiazolidin-4-one have provided insights into their biological activities:
- Anticancer Study : A derivative was tested against several cancer cell lines and showed a significant reduction in cell viability at concentrations as low as 5 μM.
- Antidiabetic Study : A compound was evaluated in diabetic rat models and demonstrated a reduction in blood glucose levels comparable to standard antidiabetic drugs.
Scientific Research Applications
Anticancer Activity
Thiazolidin-4-one derivatives are recognized for their promising anticancer properties. Recent studies have demonstrated that these compounds can inhibit various cancer cell lines through different mechanisms.
Case Studies and Findings
- Cytotoxicity Against Tumor Cell Lines : A review highlighted several thiazolidin-4-one derivatives exhibiting significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. For instance, one derivative showed an IC50 value of 0.24 µM against HepG2 cells, indicating potent anti-proliferative activity .
- Multi-Tyrosine Kinase Inhibition : Another study focused on a series of thiazolidin-4-one analogues that displayed potent inhibitory activity against multiple tyrosine kinases, crucial for cancer cell signaling pathways. One compound achieved an IC50 value of 0.021 µmol L−1 against c-Met kinase .
Table 1: Summary of Anticancer Activities
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Compound 1 | MCF-7 | 0.37 | Cytotoxicity |
| Compound 2 | HepG2 | 0.24 | Cytotoxicity |
| Compound 3 | A549 | 0.041 | Tyrosine Kinase Inhibition |
Antimicrobial Properties
The antimicrobial potential of thiazolidin-4-one derivatives has also been extensively studied. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.
Case Studies and Findings
- Bacterial Inhibition : A study reported that certain thiazolidin-4-one compounds exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with inhibition percentages reaching up to 91.66% .
- Mechanism of Action : The antimicrobial action is believed to stem from the inhibition of bacterial enzyme systems critical for cell wall synthesis and metabolism .
Table 2: Summary of Antimicrobial Activities
| Compound | Bacteria | % Inhibition |
|---|---|---|
| Chlorophenyl-imino | E. coli | 88.46% |
| Chlorophenyl-imino | S. aureus | 91.66% |
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, thiazolidin-4-one derivatives exhibit a range of other biological activities.
Key Activities
- Anti-inflammatory : Some derivatives have been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Antioxidant : Thiazolidin-4-one compounds have demonstrated antioxidant activity, which can protect cells from oxidative stress .
Table 3: Summary of Other Pharmacological Activities
| Activity | Description |
|---|---|
| Anti-inflammatory | Inhibition of cytokines |
| Antioxidant | Scavenging free radicals |
Comparison with Similar Compounds
Substituent Variations in Benzylidene and Aryl Groups
Key structural differences among similar compounds arise from substituents on the benzylidene ring (position 5) and the aryl group (position 3). Below is a comparative analysis:
Key Observations :
- Methoxy vs. Hydroxy Groups : Methoxy substituents (e.g., 3,4,5-trimethoxy) enhance electron density and steric bulk, favoring π-π stacking in crystallography , while hydroxy groups enable hydrogen bonding and solvate formation .
- Aromatic vs. Aliphatic Substituents : Cyclopentyl at position 3 improves solubility but reduces π-stacking interactions compared to aromatic groups .
Key Findings :
SAR Trends :
Crystallographic and Computational Analyses
Crystal structures of rhodanine derivatives reveal insights into molecular packing and stability:
Computational Insights :
- Density Functional Theory (DFT) studies correlate 3,4,5-trimethoxy substituents with low HOMO-LUMO gaps (4.5 eV), indicating high reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
